
5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the sulfonyl chloride, butoxymethyl, and 2,2-difluoroethyl groups. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring, the polar sulfonyl chloride group, and the nonpolar butoxymethyl and 2,2-difluoroethyl groups. The presence of these different functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by its functional groups. The sulfonyl chloride group is typically very reactive and can undergo a variety of reactions, including substitution and addition reactions . The pyrazole ring, on the other hand, is aromatic and therefore relatively stable, although it can participate in electrophilic aromatic substitution reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl chloride group would likely make the compound somewhat polar and potentially soluble in polar solvents . The compound’s boiling and melting points, density, and other properties would depend on its exact molecular structure .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(butoxymethyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O3S/c1-2-3-4-18-7-8-9(19(11,16)17)5-14-15(8)6-10(12)13/h5,10H,2-4,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOHLGNKAXOKLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CC(F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
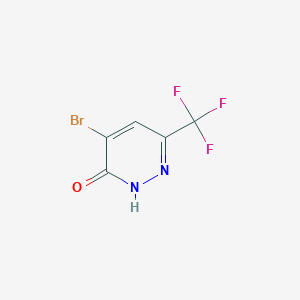
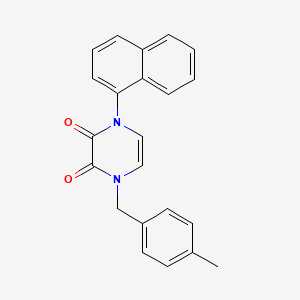
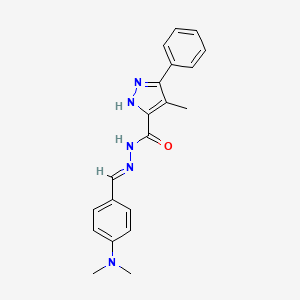
![3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2372587.png)

![(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372589.png)

![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2372594.png)

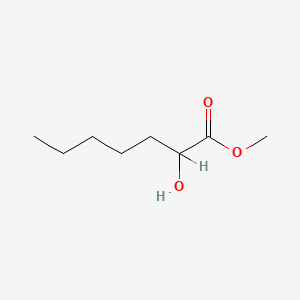
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B2372598.png)
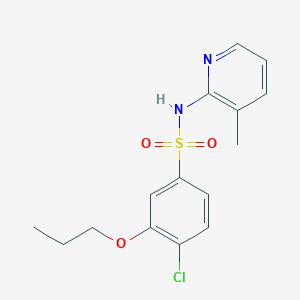

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2372606.png)
